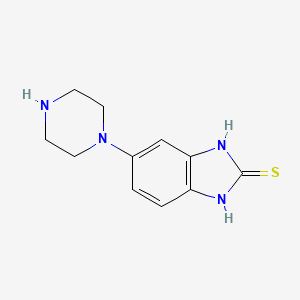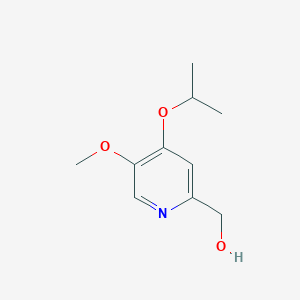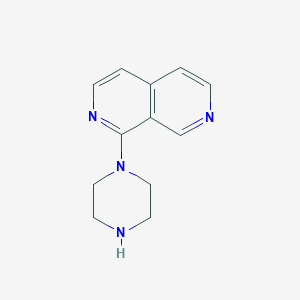
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is an organic compound with the molecular formula C13H10BrClOS It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene typically involves the following steps:
Formation of the Sulfide Linkage: The initial step involves the reaction of 2-bromothiophenol with 2-chloro-4-methoxybenzene under basic conditions to form the sulfide linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfide group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified sulfide groups.
Aplicaciones Científicas De Investigación
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfide group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
- 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene
- 1-(2-Bromophenylsulfanyl)-4-methoxybenzene
- 2-Bromophenylsulfanylbenzene
Uniqueness: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H10BrClOS |
|---|---|
Peso molecular |
329.64 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfanyl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C13H10BrClOS/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Clave InChI |
IRAHRWFXLOFHHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-4-oxo-4,5,6,8-tetrahydro-3H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B8296223.png)
![6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine](/img/structure/B8296234.png)







![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)
